molecular formula C6H5N3O B1297407 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one CAS No. 2942-43-0

1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No. B1297407
CAS RN: 2942-43-0
M. Wt: 135.12 g/mol
InChI Key: RCCFHRZLFPMPNI-UHFFFAOYSA-N
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Description

“1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one” is a chemical compound with the molecular formula C6H5N3O and a molecular weight of 135.13 . It is used for research purposes .


Synthesis Analysis

There are several methods for the synthesis of pyrazolo[3,4-b]pyridine derivatives . One method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .


Molecular Structure Analysis

The molecular structure of “1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one” can be represented as C1=CC2=C (NNC2=O)N=C1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one” include a molecular weight of 135.13 and a molecular formula of C6H5N3O . More specific properties such as melting point and NMR data are available for some functionalized derivatives .

Mechanism of Action

Target of Action

The primary targets of 1H-Pyrazolo[3,4-b]pyridin-3(2H)-one are Tropomyosin receptor kinases (TRKs) and Fibroblast growth factor receptors (FGFRs) . These receptors play a crucial role in the proliferation and differentiation of cells. Their continuous activation and overexpression can lead to cancer .

Mode of Action

1H-Pyrazolo[3,4-b]pyridin-3(2H)-one interacts with its targets (TRKs and FGFRs) by inhibiting their kinase activity . This inhibition disrupts the normal signaling pathways of these receptors, leading to changes in cell proliferation and differentiation .

Biochemical Pathways

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of these pathways due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

One of the synthesized derivatives of this compound, referred to as compound c03, has shown good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

In vitro studies have shown that 1H-Pyrazolo[3,4-b]pyridin-3(2H)-one derivatives can inhibit cell proliferation and induce apoptosis . For instance, compound C03 inhibited the proliferation of the Km-12 cell line and induced its apoptosis . It also significantly inhibited the migration and invasion of these cells .

Future Directions

Pyrazolo[3,4-b]pyridine derivatives, such as “1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one”, have potential for further exploration due to their inhibitory activity against TRKs . They could be important for the treatment of cancers caused by continuous activation and overexpression of TRKs .

properties

IUPAC Name

1,2-dihydropyrazolo[3,4-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-4-2-1-3-7-5(4)8-9-6/h1-3H,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCFHRZLFPMPNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NNC2=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00329526
Record name 1,2-Dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

CAS RN

2942-43-0
Record name 2942-43-0
Source DTP/NCI
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Record name 1,2-Dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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